molecular formula C11H11F2NO2 B13305976 4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one

4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B13305976
M. Wt: 227.21 g/mol
InChI Key: VEPBBSLKWKIBHV-UHFFFAOYSA-N
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Description

4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a tetrahydronaphthalenone core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are frequently employed.

Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant biological and chemical properties .

Scientific Research Applications

4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Amino-7-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-one stands out due to its difluoromethoxy group, which imparts unique chemical properties and enhances its potential for various applications. Its ability to inhibit quorum sensing and its potential therapeutic effects make it a compound of significant interest in both research and industry .

Properties

Molecular Formula

C11H11F2NO2

Molecular Weight

227.21 g/mol

IUPAC Name

4-amino-7-(difluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11F2NO2/c12-11(13)16-6-1-2-7-8(5-6)10(15)4-3-9(7)14/h1-2,5,9,11H,3-4,14H2

InChI Key

VEPBBSLKWKIBHV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C1N)C=CC(=C2)OC(F)F

Origin of Product

United States

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